6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenol with 2,2-dimethyl-3-oxobutanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chlorine substituents, leading to different reactivity and applications.
6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains only one chlorine substituent, affecting its chemical properties.
8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar to the above but with the chlorine in a different position.
Uniqueness
The presence of two chlorine atoms at the 6 and 8 positions in 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique electronic and steric properties, making it distinct from its analogs
Properties
Molecular Formula |
C10H9Cl2NO2 |
---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
6,8-dichloro-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9Cl2NO2/c1-10(2)9(14)13-7-4-5(11)3-6(12)8(7)15-10/h3-4H,1-2H3,(H,13,14) |
InChI Key |
RZIRFCRLSHTTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
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